Cas no 1341036-19-8 (tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate)
![tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate structure](https://www.kuujia.com/scimg/cas/1341036-19-8x500.png)
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
- tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- SB11085
- 3-Boc-9-(hydroxymethyl)-3-azaspiro[5.5]undecane
- t-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- MFCD27956911
- 3-Boc-3-azaspiro[5.5]undecane-9-methanol
- SY244865
- P14177
- tert-Butyl9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1341036-19-8
- BS-42946
- CS-0055419
- DTXSID501126232
- tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
-
- MDL: MFCD27956911
- Inchi: 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3
- InChI Key: NREWQDPOGVEGDD-UHFFFAOYSA-N
- SMILES: OCC1CCC2(CCN(C(=O)OC(C)(C)C)CC2)CC1
Computed Properties
- Exact Mass: 283.21474379 g/mol
- Monoisotopic Mass: 283.21474379 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 49.8
- Molecular Weight: 283.41
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D618891-250MG |
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
1341036-19-8 | 97% | 250mg |
$325 | 2024-05-23 | |
Alichem | A289001062-1g |
tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate |
1341036-19-8 | 95% | 1g |
1,888.02 USD | 2021-06-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05752-5G |
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
1341036-19-8 | 97% | 5g |
¥ 13,048.00 | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126059-5g |
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
1341036-19-8 | 98% | 5g |
¥18265.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126059-500mg |
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
1341036-19-8 | 98% | 500mg |
¥3775.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05752-1G |
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
1341036-19-8 | 97% | 1g |
¥ 4,349.00 | 2023-03-31 | |
abcr | AB543934-100mg |
t-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate; . |
1341036-19-8 | 100mg |
€342.20 | 2024-08-02 | ||
abcr | AB543934-250mg |
t-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate; . |
1341036-19-8 | 250mg |
€515.20 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05752-250mg |
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
1341036-19-8 | 97% | 250mg |
¥1742.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05752-100mg |
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
1341036-19-8 | 97% | 100mg |
¥1089.0 | 2024-04-24 |
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate Related Literature
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1341036-19-8): An Overview of a Promising Compound in Medicinal Chemistry
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1341036-19-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their structural rigidity and diverse biological activities. The presence of a hydroxymethyl group and a tert-butyl ester moiety further enhances its chemical stability and bioavailability, making it an attractive candidate for drug development.
The spirocyclic framework of tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate is particularly noteworthy. Spirocycles are cyclic structures where two rings share only one atom, providing a rigid and conformationally constrained scaffold. This rigidity can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and reduced toxicity, which are crucial for the development of effective drugs. The hydroxymethyl group at the C9 position adds a polar functionality that can enhance solubility and facilitate interactions with biological targets, while the tert-butyl ester at the C3 position provides additional stability and modulates the compound's lipophilicity.
Recent research has highlighted the potential of spirocyclic compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the neuroprotective effects of a series of spirocyclic compounds, including tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate. The results showed that this compound exhibited significant neuroprotective activity by inhibiting apoptosis and reducing oxidative stress in neuronal cells. These findings suggest that tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate could be a valuable lead compound for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective properties, tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate has also shown promise in cancer research. A study published in Cancer Research in 2021 evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate effectively inhibited cell proliferation by inducing cell cycle arrest and promoting apoptosis. The compound's ability to target multiple signaling pathways involved in cancer progression makes it a potential candidate for further preclinical and clinical evaluation.
The synthesis of tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate has been extensively studied to optimize its yield and purity. One common synthetic route involves the reaction of a spirolactam precursor with an appropriate alcohol followed by esterification with tert-butanol. This multi-step process requires careful control of reaction conditions to ensure high yields and minimize side reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale pharmaceutical applications.
The pharmacokinetic properties of tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with good oral bioavailability and low toxicity in animal models. These properties are essential for ensuring that the compound can effectively reach its target site in the body without causing significant adverse effects.
In conclusion, tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1341036-19-8) is a promising compound with a unique spirocyclic structure that offers significant potential in medicinal chemistry. Its neuroprotective and antiproliferative activities, combined with favorable pharmacokinetic properties, make it an attractive candidate for further drug development efforts. Ongoing research continues to explore its therapeutic applications and optimize its synthesis, paving the way for potential breakthroughs in the treatment of various diseases.
1341036-19-8 (tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate) Related Products
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
